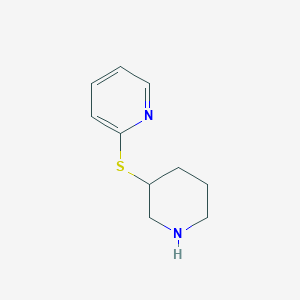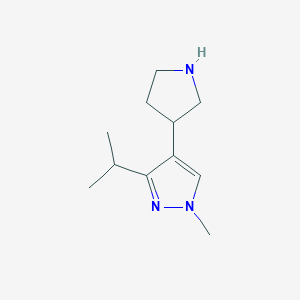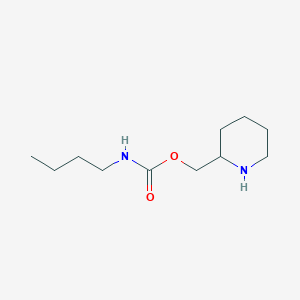
Piperidin-2-ylmethyl butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-2-ylmethyl butylcarbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including piperidin-2-ylmethyl butylcarbamate, often involves multi-component reactions. One common method is the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This method provides good yields, easy work-ups, and short reaction times . Another approach involves the radical cyclization of substituted aza-bromoenoates, which enhances diastereoselectivity using tris(trimethylsilyl)silane instead of tributyltin hydride .
Industrial Production Methods
Industrial production of piperidine derivatives typically involves large-scale multi-component reactions using ionic liquids as catalysts. These processes are designed to be environmentally friendly, with high thermal and chemical stability, low vapor pressure, and non-flammability .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidin-2-ylmethyl butylcarbamate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the carbamate group to amines.
Substitution: Nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated piperidine derivatives.
Applications De Recherche Scientifique
Piperidin-2-ylmethyl butylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of piperidin-2-ylmethyl butylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory effects.
Matrine: A piperidine derivative with antitumor and antiviral activities.
Uniqueness
Piperidin-2-ylmethyl butylcarbamate is unique due to its specific structural features and the presence of the butylcarbamate group, which may confer distinct biological activities and pharmacological properties compared to other piperidine derivatives .
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
piperidin-2-ylmethyl N-butylcarbamate |
InChI |
InChI=1S/C11H22N2O2/c1-2-3-7-13-11(14)15-9-10-6-4-5-8-12-10/h10,12H,2-9H2,1H3,(H,13,14) |
Clé InChI |
OPJYTHMLEBRDOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)OCC1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13220632.png)
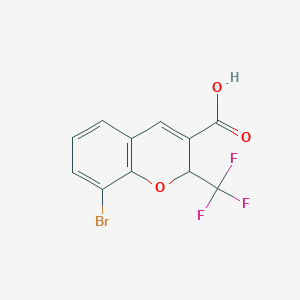
![2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13220638.png)
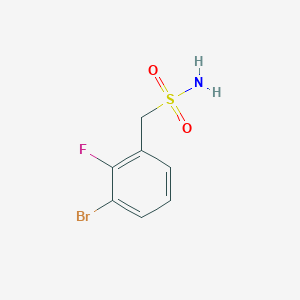
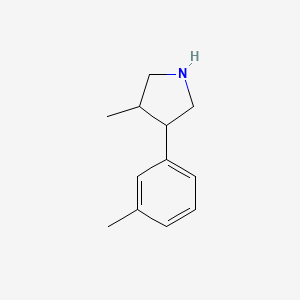
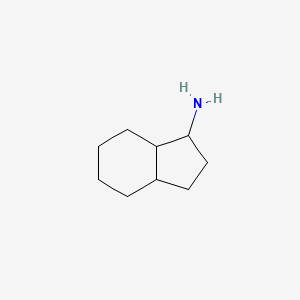
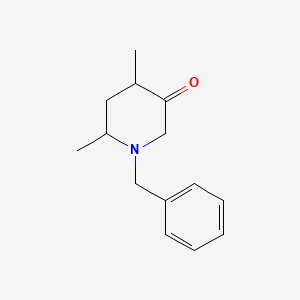
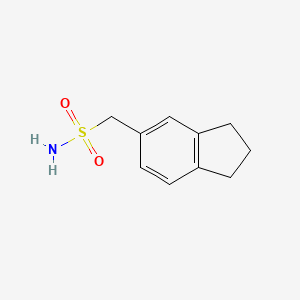

![1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13220700.png)

![2-[(2-Methoxyethyl)amino]acetamide](/img/structure/B13220712.png)
